5-(4-Chlorobenzoyl)pyridazine-4-carboxylic acid
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Overview
Description
5-(4-Chlorobenzoyl)pyridazine-4-carboxylic acid is a heterocyclic compound that contains a pyridazine ring substituted with a 4-chlorobenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzoyl)pyridazine-4-carboxylic acid typically involves the reaction of pyridazine derivatives with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorobenzoyl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to form alcohol derivatives.
Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Alcohol derivatives of the 4-chlorobenzoyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Chlorobenzoyl)pyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-(4-Chlorobenzoyl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: Compounds with similar pyridazine rings but different substituents.
Benzoyl-substituted heterocycles: Compounds with benzoyl groups attached to various heterocyclic rings.
Uniqueness
5-(4-Chlorobenzoyl)pyridazine-4-carboxylic acid is unique due to the specific combination of the 4-chlorobenzoyl and pyridazine moieties, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H7ClN2O3 |
---|---|
Molecular Weight |
262.65 g/mol |
IUPAC Name |
5-(4-chlorobenzoyl)pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C12H7ClN2O3/c13-8-3-1-7(2-4-8)11(16)9-5-14-15-6-10(9)12(17)18/h1-6H,(H,17,18) |
InChI Key |
NNOOCKSCJLVPBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN=NC=C2C(=O)O)Cl |
Origin of Product |
United States |
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